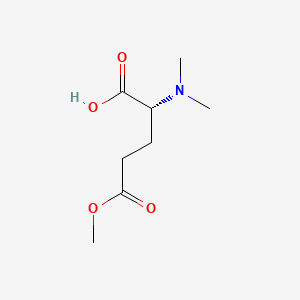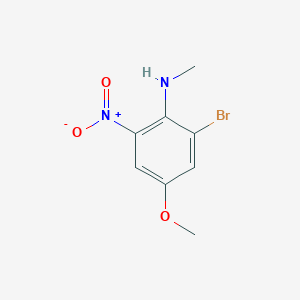
2-bromo-4-methoxy-N-methyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-N-methyl-6-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, a methoxy group, a nitro group, and a methylated amine group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and methylation reactions. For example, the nitration of 2-methoxy-4-nitroaniline can be achieved using nitric acid in the presence of sulfuric acid. The resulting nitro compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. Finally, the methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methoxy-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives
Applications De Recherche Scientifique
2-Bromo-4-methoxy-N-methyl-6-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-bromo-4-methoxy-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxy-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amine group.
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-methylaniline: Lacks the nitro and methoxy groups
Uniqueness
2-Bromo-4-methoxy-N-methyl-6-nitroaniline is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H9BrN2O3 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-N-methyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-8-6(9)3-5(14-2)4-7(8)11(12)13/h3-4,10H,1-2H3 |
Clé InChI |
LCRPOZGMXZLILB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1Br)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


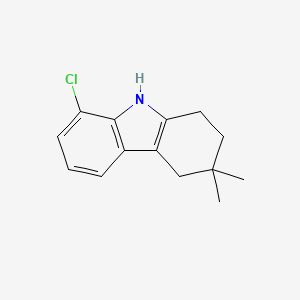
![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
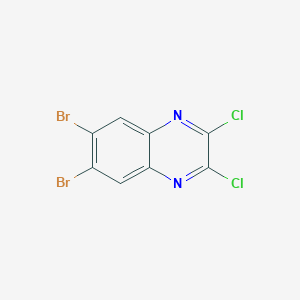
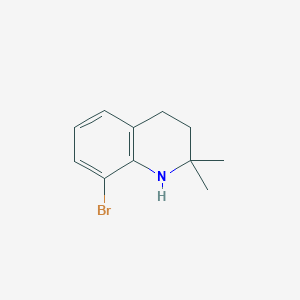
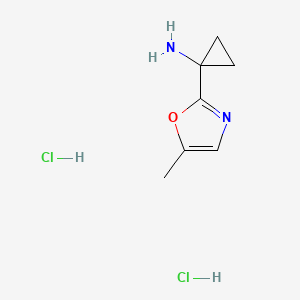
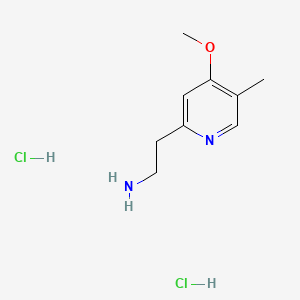
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
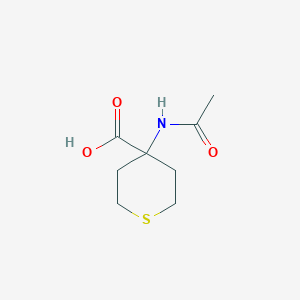
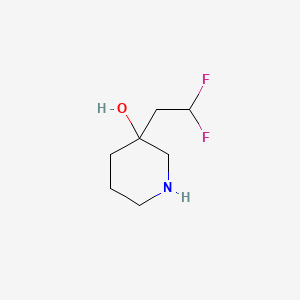
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
